

X-ray crystal structure of 5-Bromo-3,3-dimethylindoline derivatives

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Compound of Interest

Compound Name: 5-Bromo-3,3-dimethylindoline

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A comparative analysis of the X-ray crystal structures of two distinct 5-bromoindoline derivatives is presented to guide researchers and professionals in drug development. While the specific X-ray crystal structure for **5-Bromo-3,3-dimethylindoline** is not publicly available, this guide offers a detailed comparison of two related compounds: 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione and 5-bromo-1-ethylindoline-2,3-dione. The data herein provides insights into the structural landscape of bromo-substituted indoline scaffolds.

Structural and Crystallographic Data Comparison

The crystallographic data for the two 5-bromoindoline derivatives reveals significant differences in their solid-state structures, arising from their distinct molecular architectures. 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione is a complex, polycyclic spiro compound, while 5-bromo-1-ethylindoline-2,3-dione is a smaller, dione-substituted indoline. These structural variations are reflected in their unit cell parameters and space groups.

Parameter	5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione[1]	5-bromo-1-ethylindoline-2,3-dione[2][3]
Molecular Formula	C ₁₀₈ H ₆₀ Br ₄ N ₄ O ₂₉ S ₂	C ₁₀ H ₈ BrNO ₂
Crystal System	Triclinic	Triclinic
Space Group	P-1	P1
a (Å)	11.8333(6)	9.5198(3)
b (Å)	12.8151(6)	10.0655(3)
c (Å)	17.1798(8)	11.2341(3)
α (°)	77.317(4)	70.9288(16)
β (°)	74.147(4)	75.4109(16)
γ (°)	66.493(5)	85.2199(16)
Volume (Å ³)	2280.0(2)	984.58(5)
Z	1	4
Temperature (K)	149.99(10)	296
Final R1 value	0.0622 (I > 2σ(I))	0.039 [F ² > 2σ(F ²)]
wR2 (all data)	0.1994	0.105

In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, there are two independent molecules in the asymmetric unit.[2][3] The indoline ring system in both molecules is nearly planar.[2][3] The ethyl group is oriented almost perpendicular to the indoline ring.[2][3] The crystal packing is stabilized by C—H⋯O hydrogen bonds and a weak slipped parallel π–π interaction.[2] In contrast, the crystal structure of the more complex spiro derivative is stabilized by a network of N-H⋯O, O-H⋯O, C-H⋯π, and π⋯π interactions, which also involve solvent molecules to form a supramolecular structure.[1]

Experimental Protocols

The methodologies for the synthesis and crystallization of these compounds are crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis and Crystallization of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione

This derivative was synthesized via a one-pot pseudo three-component reaction.^[1] One equivalent of 5-bromoisatin and two equivalents of 4-hydroxycoumarin were reacted using mandelic acid as a catalyst in aqueous ethanol under reflux conditions.^[1] The resulting product was characterized by FT-IR, ¹H NMR, ¹³C NMR, and HRMS data.^[1] Single crystals for X-ray crystallography were obtained from this reaction mixture.^[1]

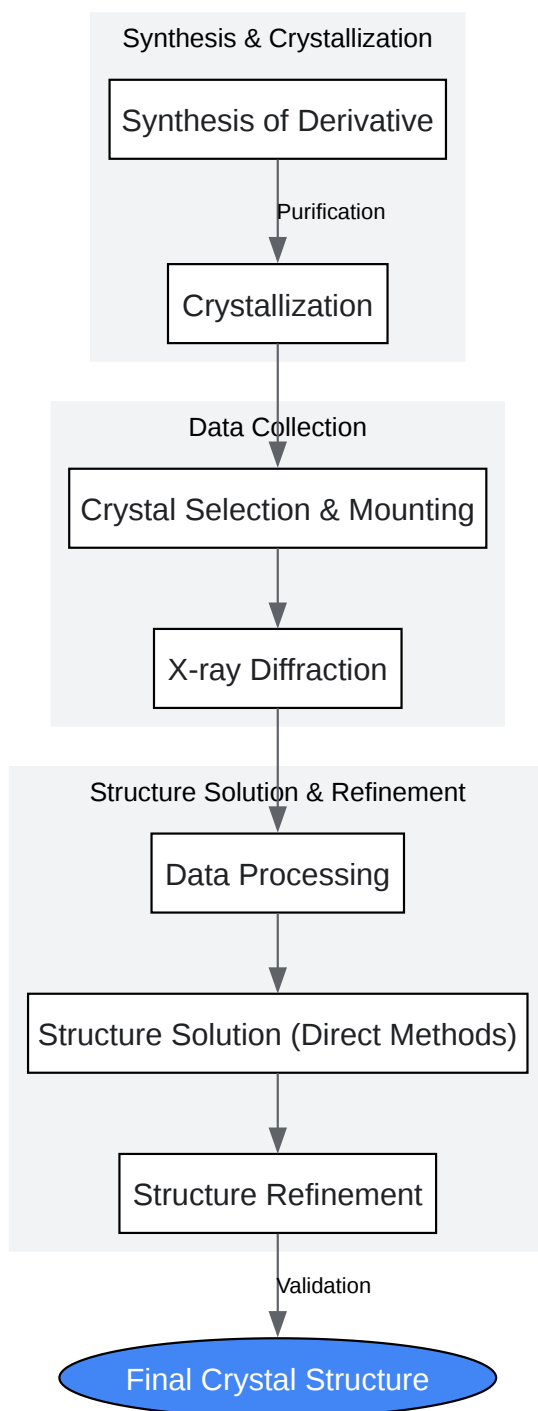
Synthesis and Crystallization of 5-bromo-1-ethylindoline-2,3-dione

To a solution of 5-bromo-1H-indole-2,3-dione (1.76 mmol) in 25 ml of DMF, 1-bromoethane (1.93 mmol), potassium carbonate (4.4 mmol), and a catalytic amount of tetra-n-butylammonium bromide (0.4 mmol) were added.^{[2][3]} The mixture was stirred at room temperature for 48 hours.^{[2][3]} After filtration and removal of the solvent under vacuum, the title compound was obtained as red prismatic crystals with a 79% yield.^{[2][3]}

Visualizations

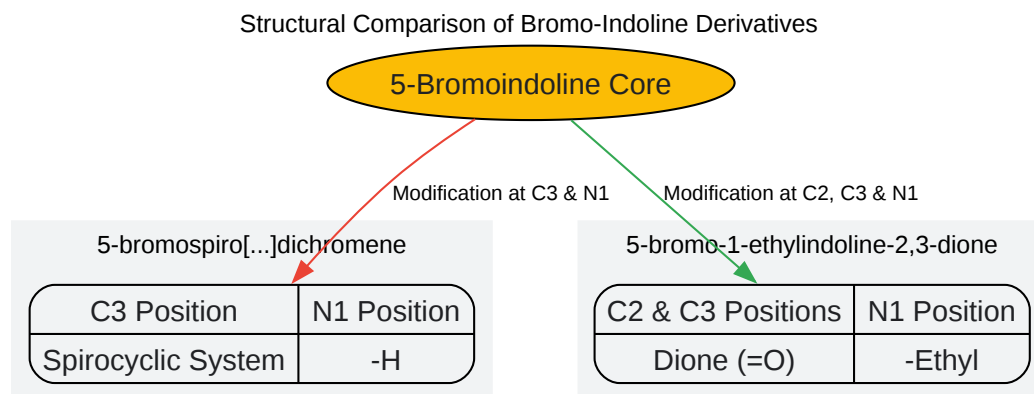
To better understand the experimental workflow and the structural relationship between the compared molecules, the following diagrams are provided.

Experimental Workflow for X-ray Crystallography



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Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.



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Caption: A diagram illustrating the structural modifications of the two compared derivatives from a common 5-bromoindoline core.

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